molecular formula C25H19N3O3S3 B2728010 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 329903-02-8

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2728010
CAS No.: 329903-02-8
M. Wt: 505.63
InChI Key: SDJYCABGOQJHSL-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a fused benzothiazole and tetrahydrobenzothiophene core, with a nitro-substituted benzothiophene carboxamide moiety. Its structure combines electron-rich (benzothiazole) and electron-deficient (nitro group) regions, which may influence its reactivity, solubility, and biological activity. This compound’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocycles.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S3/c1-13-6-8-16-20(10-13)34-25(22(16)24-26-17-4-2-3-5-19(17)33-24)27-23(29)21-12-14-11-15(28(30)31)7-9-18(14)32-21/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYCABGOQJHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in cancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H18N4O2S3
  • Molecular Weight : 402.56 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The following sections summarize key findings from recent research.

1. Cytotoxicity Studies

A study published in Molecules evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The compound exhibited significant antiproliferative activity against both HCT116 (colon cancer) and HeLa (cervical cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

CompoundCell LineIC50 (µM)
N-[3-(1,3-benzothiazol-2-yl)-...]HCT1163.670
N-[3-(1,3-benzothiazol-2-yl)-...]HeLa2.642

These results indicate that the compound effectively reduces cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

2. Mechanism of Action

The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of critical signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the ATR kinase pathway, which plays a vital role in DNA damage response (DDR). Immunoblot assays demonstrated that treatment with the compound led to decreased phosphorylation of Chk1 at Ser 317 in HeLa cells .

Case Studies

Case Study 1: Antiproliferative Activity in Pancreatic Cancer

In a study assessing various benzothiazole derivatives for their antiproliferative effects on pancreatic cancer cell lines, the compound demonstrated a marked reduction in cell viability at concentrations as low as 0.5 µM. This study highlighted its potential for combination therapy with established chemotherapeutics like Gemcitabine (GEM), enhancing overall efficacy .

Case Study 2: Multikinase Inhibition

Another investigation focused on a series of benzothiazole derivatives indicated that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-...] acted as multikinase inhibitors. These compounds displayed broad-spectrum antiproliferative activity across various cancer types, further supporting their development as therapeutic agents .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide exhibit significant antimicrobial activity. Various studies have demonstrated its effectiveness against multiple bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The effectiveness of this compound can be quantified through MIC and MBC values. For example:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

These results suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural characteristics of this compound also suggest potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study assessing the antitumor activity of related compounds revealed varying degrees of cytotoxicity against human tumor cells:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that modifications in the compound's structure can lead to significant differences in cytotoxicity.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility : The tetrahydrobenzothiophene in the target compound and 6066-21-3 enhances flexibility versus fully aromatic triazolobenzothiazoles (e.g., 7a), which may influence pharmacokinetics .

Spectroscopic and Physicochemical Properties

  • NMR Analysis : highlights that substituent-induced chemical shift changes (e.g., nitro vs. methoxy) in regions A (positions 39–44) and B (29–36) can localize structural modifications . For the target compound, the nitro group would deshield adjacent protons, distinct from methoxy’s shielding effects in 6066-21-3 .
  • Solubility : The nitro group reduces aqueous solubility compared to 6066-21-3’s methoxy analog but improves membrane permeability relative to polar carboxamides like 448911-14-6 .

Pharmacological and Functional Implications

  • Target Engagement : The benzothiazole moiety is common in kinase inhibitors (e.g., dasatinib analogs), while the nitro group may act as a hydrogen-bond acceptor, enhancing affinity for ATP-binding pockets .
  • Lumping Strategy : Per , compounds with similar cores (e.g., tetrahydrobenzothiophenes) may be grouped for high-throughput screening, though substituent differences (nitro vs. chloro) necessitate separate evaluation .

Preparation Methods

Structural Analysis and Synthetic Strategy

Structural Components

The target molecule consists of three key heterocyclic components:

  • A 5-nitro-1-benzothiophene-2-carboxamide moiety
  • A 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group
  • A 1,3-benzothiazol-2-yl substituent

These components are connected through a carboxamide linkage between the 5-nitro-1-benzothiophene-2-carboxyl group and the amino function of the 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Retrosynthetic Analysis

The synthesis can be approached through the following retrosynthetic pathways:

  • Formation of the carboxamide linkage between 5-nitro-1-benzothiophene-2-carboxylic acid (or its activated derivative) and 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
  • Construction of the 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine core
  • Preparation of 5-nitro-1-benzothiophene-2-carboxylic acid or its activated derivative

Synthesis of 5-nitro-1-benzothiophene-2-carboxylic Acid Component

Direct Nitration Method

The 5-nitro-1-benzothiophene-2-carboxylic acid can be synthesized through direct nitration of benzothiophene-2-carboxylic acid using a nitration mixture.

Procedure:

  • Benzothiophene-2-carboxylic acid is dissolved in concentrated sulfuric acid at 0°C
  • A mixture of concentrated nitric acid and sulfuric acid (1:2) is added dropwise while maintaining the temperature below 5°C
  • The reaction mixture is stirred for 4-6 hours at room temperature
  • The reaction mixture is poured onto crushed ice and the precipitate is collected by filtration
  • The crude product is recrystallized from ethanol or a suitable solvent mixture

Reaction conditions:

  • Temperature: 0-5°C during addition, then room temperature
  • Time: 4-6 hours
  • Yield: 70-85%

Oxidation Method

An alternative approach involves the oxidation of 5-nitro-2-formyl-thiophene to 5-nitro-1-benzothiophene-2-carboxylic acid.

Procedure:

  • 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene is mixed with 16.4 g (0.2 mol) of sodium acetate, 16 ml of acetic acid, and 100 ml of distilled water
  • The mixture is heated to 40°C with vigorous stirring
  • 16 g (0.1 mol) of bromine is added dropwise over 15-20 minutes
  • The mixture is heated at 80°C for one hour
  • The product is isolated by extraction with ether after acidification
  • After drying and evaporation, the crude product is recrystallized from a 70/30 heptane/1,2-dichloroethane mixture

Reaction conditions:

  • Temperature: 40°C initially, then 80°C for reaction
  • Time: 1 hour plus workup
  • Yield: 98.5% crude, 81% after purification
  • Melting point of pure product: 161°C

Activation of Carboxylic Acid

For the subsequent coupling reaction, the carboxylic acid needs to be activated, typically through conversion to an acid chloride or other activated form.

Procedure for acid chloride formation:

  • 5-nitro-1-benzothiophene-2-carboxylic acid is suspended in anhydrous dichloromethane or thionyl chloride
  • A catalytic amount of DMF is added (if using thionyl chloride as solvent, no additional solvent is needed)
  • The mixture is refluxed for 2-3 hours until the conversion is complete
  • Excess thionyl chloride is removed under reduced pressure
  • The crude acid chloride is used immediately in the next step or stored under inert conditions

Reaction conditions:

  • Temperature: Reflux (40-80°C depending on solvent)
  • Time: 2-3 hours
  • Yield: 90-95% (typically used without isolation)

Synthesis of 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Preparation of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Core

The preparation of the tetrahydrobenzothiophene core can be achieved through several methods:

Cyclization of Alkyne Derivatives

Procedure:

  • 2-alkynyl thioanisole is prepared via Sonogashira coupling of 2-iodothioanisole with terminal alkynes
  • The alkynyl thioanisole undergoes electrophilic cyclization with a suitable electrophile (e.g., NBS, NCS, I2)
  • Subsequent steps involve functionalization to introduce the amine group

Reaction conditions:

  • Temperature: Room temperature to 80°C
  • Time: 4-10 hours depending on the substrate
  • Yield: 70-92% for the cyclization step
Dihydrothiophene Approach

Procedure:

  • Preparation of a 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or similar precursor
  • Functionalization at the 3-position to allow for subsequent coupling with benzothiazole

Table 1: Reaction Conditions for Tetrahydrobenzothiophene Synthesis

Method Starting Material Reagents Temperature (°C) Time (h) Yield (%)
Cyclization 2-alkynyl thioanisole NBS/NCS/I2 RT to 80 4-10 70-92
Dihydrothiophene Cyclohexanone derivative Sulfur, nitrile 80-130 6-24 65-85
Reduction 4,5,6,7-tetrahydrobenzo[b]thiophene-4-one Reducing agent RT to 60 2-8 75-90

Introduction of Benzothiazole Group

The benzothiazole moiety can be introduced through various coupling methods:

Direct Coupling Method

Procedure:

  • A mixture of 2-aminobenzothiazole and the appropriately functionalized tetrahydrobenzothiophene is prepared
  • Reaction in the presence of a coupling agent or through direct condensation
  • Purification through recrystallization or column chromatography
Synthesis from 2-Aminothiophenol

Procedure:

  • 2-Aminothiophenol is reacted with an appropriate carbonyl compound (aldehyde or carboxylic acid) in the presence of polyphosphoric acid (PPA)
  • The reaction is typically conducted at elevated temperatures (150-180°C)
  • The benzothiazole product is isolated and purified before coupling with the tetrahydrobenzothiophene component

Reaction conditions:

  • Temperature: 150-180°C
  • Time: 2-5 hours
  • Yield: 50-75%

Synthesis of the Complete Amine Component

The complete synthesis of 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves:

Procedure:

  • Preparation of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with appropriate functionalization at the 3-position
  • Introduction of the benzothiazole group through coupling reactions
  • Protection/deprotection strategies may be necessary depending on the synthetic route

Table 2: Key Intermediates in the Synthesis

Intermediate Structure Component Synthesis Method Typical Yield (%)
5-nitro-1-benzothiophene-2-carboxylic acid Carboxamide donor Direct nitration 70-85
5-nitro-1-benzothiophene-2-carbonyl chloride Activated carboxyl Thionyl chloride treatment 90-95
6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Amine core Multiple methods 65-90
3-bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Functionalized core Electrophilic bromination 75-85
2-aminobenzothiazole Benzothiazole component Cyclization of 2-aminothiophenol 60-80

Carboxamide Formation: Final Coupling Step

Direct Coupling Method

The final step involves the formation of the carboxamide linkage between the acid chloride and the amine component.

Procedure:

  • 5-nitro-1-benzothiophene-2-carbonyl chloride is dissolved in an appropriate solvent (e.g., dry toluene, THF, or DMF)
  • 3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is added, possibly with a base (e.g., triethylamine, pyridine)
  • The reaction mixture is stirred at room temperature or heated as necessary
  • Progress is monitored by thin layer chromatography
  • Upon completion, the product is isolated through filtration or extraction
  • Purification by recrystallization or column chromatography

Reaction conditions:

  • Temperature: 0°C to room temperature initially, possibly heated to 80-100°C
  • Time: 6-24 hours depending on reactivity
  • Yield: 65-85%

Alternative Coupling Methods

Coupling Agent Method

Procedure:

  • 5-nitro-1-benzothiophene-2-carboxylic acid is mixed with the amine in the presence of a coupling agent (e.g., DCC, EDC, HATU)
  • An appropriate base (e.g., DIPEA, TEA) and solvent (DMF, DCM) are used
  • The reaction is typically conducted at room temperature
  • Work-up and purification as in the direct method

Reaction conditions:

  • Temperature: 0°C to room temperature
  • Time: 12-24 hours
  • Yield: 70-90%
Fusion Process

For certain benzothiophene carboxamides, a fusion process has been described:

Procedure:

  • The benzothiophene-2-carbonyl chloride and amine component are mixed directly
  • The mixture is heated to 130-150°C for several hours
  • The product is obtained in high yield after cooling and appropriate purification

Reaction conditions:

  • Temperature: 130-150°C
  • Time: Variable based on reactivity
  • Yield: High yields reported for similar compounds

Purification and Characterization

Purification procedures:

  • Recrystallization from appropriate solvent systems (e.g., ethanol, ethyl acetate/hexane)
  • Column chromatography on silica gel using suitable eluent systems
  • For certain derivatives, washing with n-hexane and drying over fused silica gel has been reported

Characterization methods:

  • Melting point determination
  • IR spectroscopy (key bands for NH, C=O, NO2, etc.)
  • NMR spectroscopy (1H and 13C)
  • Mass spectrometry for molecular weight confirmation
  • Elemental analysis for composition verification

Complete Synthetic Routes and Alternatives

Convergent Synthetic Approach

The most efficient approach for the synthesis of this complex molecule is likely a convergent strategy where the key components are prepared separately and then coupled in the final steps.

Table 3: Complete Synthetic Pathway - Major Steps

Step Reaction Starting Materials Conditions Expected Yield (%)
1 Preparation of 5-nitro-1-benzothiophene-2-carboxylic acid Benzothiophene-2-carboxylic acid HNO3/H2SO4, 0-5°C then RT, 4-6h 70-85
2 Acid chloride formation 5-nitro-1-benzothiophene-2-carboxylic acid SOCl2, cat. DMF, reflux, 2-3h 90-95
3 Synthesis of tetrahydrobenzothiophene core 2-alkynyl thioanisole derivatives Electrophilic cyclization, RT to 80°C, 4-10h 70-92
4 Benzothiazole formation 2-aminothiophenol, appropriate carbonyl PPA, 150-180°C, 2-5h 50-75
5 Coupling of benzothiazole to tetrahydrobenzothiophene Components from steps 3 and 4 Various coupling methods 60-80
6 Final carboxamide formation Acid chloride and amine components TEA, dry solvent, RT to 80°C, 6-24h 65-85

Linear Synthetic Approach

An alternative would be a more linear approach, building the molecule sequentially:

  • Start with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine or precursor
  • Functionalize at the 3-position for benzothiazole introduction
  • Couple with benzothiazole component
  • Finally, form the carboxamide linkage with 5-nitro-1-benzothiophene-2-carboxylic acid

This approach may offer better control at each step but could result in lower overall yields.

Optimization and Scale-Up Considerations

Critical Parameters for Optimization

Table 4: Critical Parameters for Process Optimization

Parameter Impact Optimization Approach
Temperature Affects reaction rate and selectivity Careful control, possibly with temperature programming
Solvent Influences solubility and reaction efficiency Screening of various solvent systems
Stoichiometry Affects yield and purity Optimization through DoE approaches
Catalyst/Base Critical for certain coupling steps Systematic evaluation of alternatives
Reaction time Balance between conversion and side reactions Monitoring by analytical methods (TLC, HPLC)
Purification Affects final purity and yield Development of efficient crystallization conditions

Scale-Up Considerations

For larger-scale synthesis, additional factors must be considered:

  • Heat transfer and mixing efficiency become more critical
  • Safety concerns with certain reagents (e.g., thionyl chloride, nitration mixtures)
  • Solvent volumes and environmental impact
  • Purification strategies that are practical at scale (crystallization preferred over chromatography)

Analytical Methods for Process Control and Product Characterization

In-Process Controls

During synthesis, various analytical methods are employed to monitor reaction progress:

  • Thin Layer Chromatography (TLC) for reaction completion
  • High-Performance Liquid Chromatography (HPLC) for purity assessment
  • NMR analysis of reaction aliquots for structural confirmation

Final Product Characterization

Complete characterization of the final product typically includes:

Spectroscopic data expected for the target compound:

  • IR: Characteristic bands for NH (3200-3300 cm⁻¹), C=O (1650-1680 cm⁻¹), NO₂ (1500-1550 and 1300-1350 cm⁻¹)
  • ¹H NMR: Signals for aromatic protons of all three heterocyclic systems, NH of carboxamide, aliphatic protons of tetrahydro ring, methyl group
  • ¹³C NMR: Characteristic signals for carbonyl carbon, aromatic carbons, quaternary carbons of heterocycles
  • Mass spectrometry: Molecular ion peak and fragmentation pattern consistent with structure

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including cyclization, coupling, and functional group modifications. Critical factors include:

  • Reaction temperature control : Elevated temperatures (~80–120°C) for benzothiazole ring formation to ensure regioselectivity .
  • Catalyst selection : Use of Pd-based catalysts for Suzuki-Miyaura coupling to attach the nitrobenzothiophene moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final product (≥95% purity) .
  • Yield optimization : Adjusting stoichiometry of nitro-substituted precursors to minimize byproducts like dehalogenated intermediates .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., nitro group at C5) and methyl group integration .
  • IR spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) validate nitro group presence .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

Q. How can researchers confirm the stereochemistry of the tetrahydrobenzothiophene core?

X-ray crystallography is definitive. For example, SHELX software refines bond lengths (C-S: ~1.74 Å) and dihedral angles to resolve chair conformations in the tetrahydro ring . If crystals are unavailable, NOESY NMR can infer spatial proximity of methyl groups to adjacent protons .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

Structural variations (e.g., nitro group orientation) may alter binding to targets like kinase enzymes. SHELXL refinement of electron density maps can identify rotameric states of the nitro group, correlating with activity differences in enzyme inhibition assays . Parallel molecular docking studies (e.g., AutoDock Vina) should validate observed conformations against target active sites .

Q. What experimental strategies mitigate batch-to-batch variability in biological assays?

  • Purity validation : Use HPLC with photodiode array detection (PDA) to ensure ≥98% purity and rule out degradation products .
  • Standardized assay conditions : Fixed DMSO concentrations (<0.1%) to avoid solvent interference in cell-based assays .
  • Positive controls : Compare with structurally similar benzothiazole derivatives (e.g., N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl] analogs) to contextualize potency .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Nitro group replacement : Substitute with cyano or trifluoromethyl groups to assess electron-withdrawing effects on target binding .
  • Methyl group positional isomerism : Synthesize 4-methyl or 7-methyl analogs to evaluate steric effects on tetrahydro ring flexibility .
  • Benzothiazole ring expansion : Introduce fused pyridine rings to modulate π-π stacking interactions with aromatic residues in enzymes .

Q. What computational approaches predict metabolic stability of this compound?

  • In silico metabolism : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., nitro reduction to amine) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-C and N-O bonds to prioritize labile regions .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation pathways .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Nitro Group Introduction

StepReagentsTemperatureYieldReference
NitrationHNO₃/H₂SO₄0–5°C68%
PurificationEtOAc/Hexane (3:7)RT95% Purity

Q. Table 2. Comparative Biological Activity of Analogues

CompoundIC₅₀ (Kinase X)LogPReference
Parent12 nM3.8
5-Cyano analog45 nM2.9
7-Methyl analog8 nM4.1

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